

Application Notes and Protocols for the Grignard Reaction of 9-Fluorenone

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Compound of Interest

Compound Name: 9-Phenyl-9-fluorenone

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This document provides a detailed experimental protocol for the synthesis of 9-phenyl-9H-fluorene-9-ol via the Grignard reaction of 9-fluorenone with phenylmagnesium bromide. It includes comprehensive methodologies, data presentation, and visual diagrams to facilitate understanding and execution of the experiment.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this application, phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone to form a tertiary alcohol, 9-phenyl-9H-fluorene-9-ol. This protocol outlines the synthesis, purification, and characterization of this product.

Data Presentation

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
9-Fluorenone	C ₁₃ H ₈ O	180.21	84-88
Bromobenzene	C ₆ H ₅ Br	157.01	-31
Magnesium Turnings	Mg	24.31	650
9-Phenyl-9H-fluoren-9-ol	C ₁₉ H ₁₄ O	258.31	93-95[1]

Table 2: Spectroscopic Data for 9-Phenyl-9H-fluoren-9-ol

Spectroscopy	Characteristic Peaks/Shifts
¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm)	7.66-7.64 (d, J=7.6 Hz, 1H), 7.55-7.53 (d, J=8.0 Hz, 1H), 7.50-7.48 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (s, 1H), 7.41-7.35 (m, 3H), 7.33-7.26 (m, 5H), 2.47 (s, 1H, -OH)[2]
¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm)	150.4, 148.1, 140.4, 136.6, 136.5, 130.2, 127.4, 126.9, 126.4, 126.2, 125.5, 123.3, 122.9, 120.1, 119.5, 118.2, 81.5[2]
IR (KBr), ν (cm ⁻¹)	3550-3400 (O-H stretch, broad), 3060 (C-H stretch, aromatic), 1600, 1480, 1450 (C=C stretch, aromatic)

Table 3: Spectroscopic Data for 9-Fluorenone

Spectroscopy	Characteristic Peaks/Shifts
¹ H NMR (CDCl ₃ , 500 MHz), δ (ppm)	7.65 (d, 2H), 7.49 (t, 2H), 7.28 (t, 2H)
¹³ C NMR (CDCl ₃ , 125 MHz), δ (ppm)	193.8, 144.4, 134.6, 134.1, 129.1, 124.2, 120.3
IR (KBr), ν (cm ⁻¹)	1715 (C=O stretch, strong), 3060 (C-H stretch, aromatic), 1610, 1450 (C=C stretch, aromatic)

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 9-phenyl-9H-fluoren-9-ol.

Materials and Reagents

- 9-Fluorenone
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether (or THF)
- Iodine crystal (optional, as an activator)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Hexane or petroleum ether for recrystallization
- Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon)

Diagram of Experimental Workflow



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Caption: Experimental workflow for the Grignard synthesis of 9-phenyl-9H-fluoren-9-ol.

Procedure

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

- **Drying of Glassware:** All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
- **Assembly:** Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel.
- **Initiation:** Place magnesium turnings in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added to activate the magnesium surface.
- **Addition of Bromobenzene:** Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed.
- **Completion of Addition:** Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

- **Reaction Time:** After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with 9-Fluorenone

- **Preparation of 9-Fluorenone Solution:** In a separate flask, dissolve 9-fluorenone in a minimum amount of anhydrous diethyl ether.
- **Addition:** Cool the Grignard reagent solution in an ice bath. Slowly add the 9-fluorenone solution dropwise from the dropping funnel with vigorous stirring. A color change and the formation of a precipitate will be observed.
- **Reaction Time:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour, or until TLC analysis indicates the consumption of the starting material.

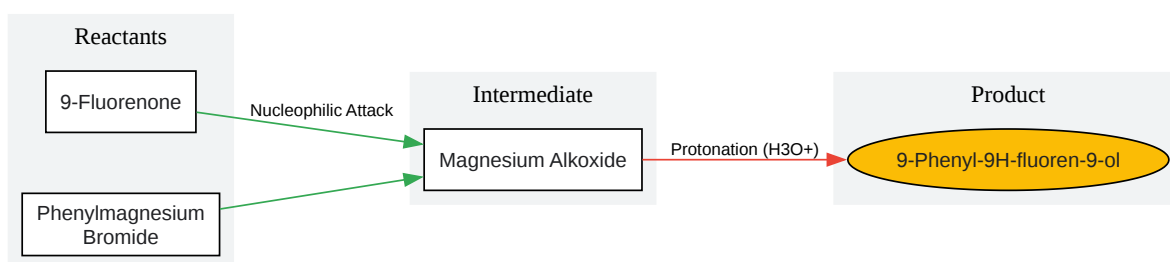
Part 3: Work-up and Purification

- **Quenching:** Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure 9-phenyl-9H-fluoren-9-ol as a white crystalline solid.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the phenylmagnesium bromide results in a carbanionic character on the phenyl group, making it a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of 9-fluorenone. The resulting magnesium alkoxide is then protonated during the aqueous work-up to yield the final tertiary alcohol product.

Diagram of Reaction Mechanism



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Caption: Mechanism of the Grignard reaction between 9-fluorenone and phenylmagnesium bromide.

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References

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